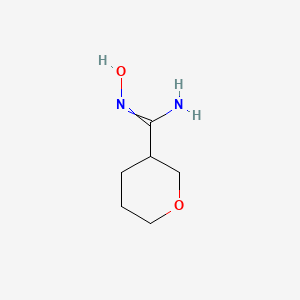

N'-hydroxyoxane-3-carboximidamide

Description

Contextualization within Oxane and Carboximidamide Chemical Space

The molecular framework of N'-hydroxyoxane-3-carboximidamide is built upon two fundamental chemical scaffolds: the oxane ring and the carboximidamide functional group.

The oxane ring is the saturated heterocyclic core of the molecule. Under IUPAC nomenclature, the preferred name for tetrahydropyran (B127337) (THP) is oxane. wikipedia.orgebi.ac.uk This structure is a six-membered ring composed of five carbon atoms and one oxygen atom. drugbank.com Oxanes are considered a class of hexic cyclic ethers. wikipedia.org The oxane ring system is not merely a synthetic curiosity; it is a prevalent structural motif in nature, most notably forming the core of pyranose sugars like glucose. wikipedia.org In synthetic chemistry, derivatives of oxane, such as 2-tetrahydropyranyl (THP) ethers, are frequently employed as protecting groups for alcohols due to their stability under various reaction conditions. wikipedia.org

The carboximidamide group, also known as an amidine, is an organonitrogen functional group. thermofisher.com It can be considered a derivative of a carboxylic acid, where the carbonyl oxygen is replaced by an imine nitrogen and the hydroxyl group is replaced by an amino group. britannica.com Carboximidamides and their derivatives are explored in medicinal chemistry for their ability to participate in hydrogen bonding and act as bioisosteres for other functional groups. This class of compounds includes various biologically active molecules used as intermediates in the synthesis of pharmaceuticals and dyes. thermofisher.com

| Scaffold | Chemical Class | Key Structural Feature | Common Role/Significance |

|---|---|---|---|

| Oxane | Saturated Heterocyclic Ether drugbank.com | Six-membered ring with one oxygen atom wikipedia.orgfishersci.co.uk | Core of pyranose sugars; protecting group in synthesis. wikipedia.org |

| Carboximidamide | Organonitrogen Compound thermofisher.com | Carbon double-bonded to one nitrogen and single-bonded to another thermofisher.com | Bioisostere; pharmaceutical intermediate. thermofisher.com |

Significance of the N'-Hydroxycarboximidamide Moiety in Chemical Biology

The functional heart of the title compound is the N'-hydroxycarboximidamide moiety. This group, a hydroxylated version of a carboximidamide, is a type of hydroxamidine. While research on this compound itself is not widely published, the significance of the functional group can be inferred from studies on related structures, such as N-hydroxyamides (hydroxamates).

Hydroxamate-based compounds are a well-established class of enzyme inhibitors. nih.gov A critical feature of their mechanism is the ability of the N-hydroxyamide group to act as a chelating agent for metal ions, particularly zinc, within the active sites of metalloenzymes. nih.gov This interaction is the basis for the inhibitory activity of drugs like the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). nih.gov The N'-hydroxycarboximidamide moiety possesses a similar potential for metal chelation, making it a compelling pharmacophore for the design of novel metalloenzyme inhibitors.

Furthermore, the carboximidamide portion of the moiety can form critical hydrogen bonds with enzyme active site residues, enhancing binding affinity and specificity. The hybridization of a piperine (B192125) scaffold with a carboximidamide group, for instance, has been used to create potent kinase inhibitors. nih.gov This suggests that the N'-hydroxycarboximidamide group can provide both a metal-chelating function and a scaffold for specific hydrogen bonding interactions, making it a functionally versatile moiety for chemical biology and drug discovery.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C5H10N2O2 | uni.lu |

| Monoisotopic Mass | 130.07423 Da | uni.lu |

| XlogP (predicted) | -0.7 | uni.lu |

| Predicted CCS (Ų) for [M+H]+ | 125.9 | uni.lu |

Overview of Current Academic Research Trajectories for Related Chemical Entities

Current research into chemical entities structurally related to this compound is active and follows several promising trajectories.

Oxane Derivatives in Medicinal Chemistry: The oxane ring and its variants, such as oxazines and oxetanes, are increasingly recognized as valuable scaffolds in drug discovery. nih.govresearchgate.netnih.gov Researchers are incorporating these heterocyclic systems into novel compounds to target a wide range of diseases, including cancer, viral infections, and neurodegenerative conditions. nih.govresearchgate.net The inclusion of the oxane motif can favorably modulate important drug-like properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.gov For example, oxazine (B8389632) derivatives have been investigated for a wide array of biological activities, including antimicrobial, antimalarial, and anticancer effects. researchgate.netnih.gov

Carboximidamide and Carboxamide Derivatives in Drug Discovery: The carboximidamide functional group and its close relative, the carboxamide, are central to many modern drug discovery programs. nih.govnih.gov Recent studies have focused on designing carboxamide derivatives as potent and selective anticancer agents by targeting key oncogenic proteins like topoisomerase and various kinases. nih.gov In a similar vein, novel hybrids of natural products with carboximidamides have been synthesized to create multi-targeted agents that can inhibit several cancer-related pathways simultaneously, such as those involving EGFR, BRAF, and CDK2. nih.gov This multi-target approach is a significant trend aimed at overcoming drug resistance.

The synthesis of a molecule like this compound represents a logical convergence of these research paths. It combines a favorable heterocyclic scaffold (oxane) with a functionally potent and biologically relevant moiety (N'-hydroxycarboximidamide), creating a novel chemical entity worthy of investigation for its potential as a targeted therapeutic agent.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N'-hydroxyoxane-3-carboximidamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) |

InChI Key |

KQIFZSQQUGJNSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(=NO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxyoxane 3 Carboximidamide and Analogues

Strategic Disconnections and Retrosynthetic Planning for Oxane Ring Systems

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.orgdeanfrancispress.comamazonaws.com For N'-hydroxyoxane-3-carboximidamide, the analysis begins with the two main structural features: the oxane (tetrahydropyran) ring and the N'-hydroxycarboximidamide side chain.

The most logical primary disconnection is at the C-N bond of the amidoxime (B1450833), which simplifies the target to oxane-3-carbonitrile and hydroxylamine (B1172632). This is a standard and reliable transformation. ebsco.comnih.gov The oxane-3-carbonitrile then becomes the key intermediate for retrosynthetic analysis of the heterocyclic core.

Further disconnections of the oxane ring can be envisioned through several strategic bond cleavages:

C-O Bond Disconnections (Williamson Ether Synthesis Approach): The oxane ring can be disconnected at one of the C-O bonds, leading to an acyclic halo-alcohol or a diol with a leaving group. For a 3-substituted oxane, this would typically involve a 1,5-hydroxypentanol derivative where the hydroxyl group at C5 displaces a leaving group at C1. The substituent at C3 would be installed on this acyclic precursor. amazonaws.com

Prins Cyclization: A disconnection across the C2-C3 and O-C6 bonds suggests a Prins-type cyclization. This powerful reaction combines an alkene (a homoallylic alcohol) with an aldehyde, often catalyzed by a Brønsted or Lewis acid, to form the tetrahydropyran (B127337) ring directly. organic-chemistry.org

Oxa-Michael Addition: Disconnecting the C5-C6 and O-C2 bonds points towards an intramolecular oxa-Michael addition. In this approach, a δ-hydroxy-α,β-unsaturated carbonyl compound can cyclize to form the oxane ring. This is a highly effective method for constructing six-membered oxygen heterocycles. nih.gov

Domino Reactions: More advanced retrosynthetic strategies involve multi-bond disconnections that correspond to powerful domino or cascade reactions. For instance, an organocatalytic domino sequence can construct a highly functionalized tetrahydropyran from three simple acyclic components in a single pot, creating multiple stereocenters with high control. nih.govnih.govwordpress.com

A plausible retrosynthetic pathway for this compound is shown below:

Figure 1: Retrosynthetic analysis of this compound, highlighting key disconnections and precursor molecules like oxane-3-carbonitrile.

Figure 1: Retrosynthetic analysis of this compound, highlighting key disconnections and precursor molecules like oxane-3-carbonitrile.Innovative Approaches for N'-Hydroxycarboximidamide Moiety Formation

The N'-hydroxycarboximidamide functional group, also known as an amidoxime, is most commonly synthesized by the addition of hydroxylamine to a nitrile precursor. nih.gov While this method is traditional, several innovative approaches have been developed to improve efficiency, yield, and substrate scope.

The standard procedure involves reacting a nitrile, such as oxane-3-carbonitrile, with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine. nih.gov The reaction is typically performed in an alcoholic solvent and may require heating.

Table 1: Synthesis of Amidoximes from Nitriles using Hydroxylamine

| Nitrile Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzonitrile | NH₂OH·HCl, Na₂CO₃, EtOH, 80 °C | 98 | nih.gov |

| Aliphatic Nitriles | NH₂OH (aq.), 25 °C | 70-85 | nih.govnih.gov |

| Pyridine-2-carbonitrile | NH₂OH·HCl, K₂CO₃, MeOH, reflux | 95 | researchgate.net |

This is an interactive table. Click on the headers to sort.

Recent advancements focus on milder conditions and alternative hydroxylamine sources. For instance, using an aqueous solution of hydroxylamine can sometimes obviate the need for a base and shorten reaction times, which is particularly effective for aliphatic nitriles. nih.gov Ultrasound-assisted synthesis has also been shown to accelerate the reaction, leading to high yields in a solvent-free environment. nih.gov For more complex systems or when the nitrile is unreactive, conversion to an imidoyl chloride followed by reaction with hydroxylamine can be an effective, albeit multi-step, alternative. nih.gov

Stereoselective Synthesis and Chiral Induction Strategies within the Oxane Scaffold

Controlling the stereochemistry at the C3 position of the oxane ring is a critical challenge in the synthesis of chiral this compound. Several strategies can be employed to achieve high levels of stereocontrol.

Substrate-Controlled Synthesis: Starting from a chiral pool material, such as a carbohydrate or a chiral diol, allows the stereochemistry to be transferred to the oxane ring. For example, microbial oxidation of bromobenzene (B47551) can produce chiral cis-diols that serve as precursors for stereoselective tetrahydrofuran (B95107) synthesis, and similar principles can be applied to oxanes. nih.gov

Auxiliary-Controlled Synthesis: A chiral auxiliary can be attached to an acyclic precursor to direct the stereochemical outcome of the cyclization reaction. After the oxane ring is formed, the auxiliary is removed.

Catalyst-Controlled Synthesis: This is the most modern and versatile approach. Chiral catalysts, including enzymes, organocatalysts, or transition metal complexes, can induce enantioselectivity in the ring-forming reaction. For example, organocatalytic domino reactions using chiral squaramide or proline-based catalysts can generate highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric and diastereomeric ratios. nih.govnih.gov Asymmetric Prins cyclizations and oxa-Michael additions have also been developed using chiral catalysts.

Table 2: Examples of Stereoselective Oxane Synthesis

| Reaction Type | Catalyst/Method | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Cascade | Quinine-based squaramide | Polysubstituted THP | >20:1 | 93-99% | nih.gov |

| Organocatalytic Domino | Bifunctional thiourea | Spiro-oxindole Chroman | >20:1 | >99% | nih.gov |

| Acidic Cyclization | Acid-catalyzed | 3-Oxygenated-cis-2,5-dialkyl-THF | Good selectivity | N/A (chiral start) | nih.gov |

This is an interactive table. Click on the headers to sort.

For the synthesis of an enantiopure oxane-3-carbonitrile precursor, one might employ an asymmetric hydrocyanation of an appropriate α,β-unsaturated aldehyde followed by reduction and cyclization, or use a chiral catalyst in a ring-forming reaction where the nitrile or a precursor is already in place.

Catalytic Transformations and Reaction Optimization for this compound Synthesis

Catalysis offers powerful tools for synthesizing the target molecule and its precursors with high efficiency and selectivity.

Transition metal catalysis is particularly relevant for the formation of the oxane-3-carbonitrile intermediate. While direct C-H cyanation of an oxane ring is challenging, several cross-coupling strategies can be employed. A common approach involves creating a C-X (where X is a halide or triflate) bond at the 3-position of a pre-formed oxane ring, followed by a palladium- or nickel-catalyzed cyanation reaction.

Recent advances have focused on using safer and more practical cyanide sources than traditional metal cyanides like KCN or NaCN. google.com Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have emerged as effective electrophilic cyanating agents in transition-metal-catalyzed reactions. nih.gov Furthermore, innovative methods utilize inexpensive and less toxic alkyl nitriles, like acetonitrile (B52724) or butyronitrile, as the cyanide source through C-CN bond activation, which avoids catalyst deactivation by high concentrations of free cyanide ions. google.comsnnu.edu.cnresearchgate.net Ruthenium-catalyzed cyanation reactions have also shown significant promise. nih.gov

Organocatalysis provides a metal-free alternative for the key bond-forming steps. As mentioned, chiral organocatalysts like proline and its derivatives or thioureas are exceptionally effective at constructing complex tetrahydropyran rings through cascade reactions. nih.govnih.govnih.govwordpress.com These reactions often proceed under mild conditions and provide access to enantiomerically enriched products that would be difficult to obtain otherwise. For example, a Ramachary–Bressy–Wang cycloaddition, which is an organocatalytic multicomponent reaction, can assemble highly functionalized tetrahydropyrans from simple starting materials. wordpress.com

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity. While direct enzymatic synthesis of this compound is not reported, biocatalysis could be instrumental in preparing chiral precursors. For example, transaminases or imine reductases could be used to synthesize chiral amino alcohols, which are versatile building blocks for oxane synthesis. mdpi.com Lipases could perform kinetic resolutions of racemic oxane precursors. The use of enzymes offers significant advantages in terms of sustainability and the ability to generate high enantiopurity under mild, aqueous conditions. mdpi.com

Flow Chemistry and Sustainable Synthetic Pathways

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, is a rapidly emerging technology that enhances sustainability, safety, and efficiency. sci-hub.seethernet.edu.et The synthesis of heterocyclic compounds, including this compound, can benefit significantly from this approach.

Key advantages of flow chemistry include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ within the reactor, minimizing risk. The conversion of a nitrile to an amidoxime using hydroxylamine, for example, can be performed more safely in a flow system.

Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and selectivities.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch processing.

Multi-step Telescoping: Several reaction steps can be linked together in a continuous sequence without isolating intermediates, significantly reducing waste and purification efforts. uc.ptresearchgate.net

A potential flow synthesis for this compound could involve a multi-step sequence where an oxane precursor is first functionalized (e.g., via cyanation) in one reactor module and then passed directly into a second module for reaction with hydroxylamine to form the final product, with in-line purification steps integrated into the process. uc.pt

Structure Activity Relationship Sar and Mechanistic Elucidation of N Hydroxyoxane 3 Carboximidamide Derivatives

Systematic Structural Modifications of the Oxane Ring

Stereochemical Variations and Their Impact on Molecular Interactions

The three-dimensional arrangement of atoms within a molecule can have a profound effect on its biological activity. In the context of N'-hydroxyoxane-3-carboximidamide derivatives, the stereochemistry of the oxane ring is a critical determinant of molecular interactions. The chair conformation of the oxane ring presents axial and equatorial positions for substituents, and their orientation can significantly influence binding to target proteins.

For instance, the position of the N'-hydroxycarboximidamide group at C3 of the oxane ring introduces a chiral center. The absolute configuration at this center dictates the spatial projection of this key functional group. It has been observed in analogous cyclic ether systems that stereoisomers can exhibit vastly different biological potencies. For example, in studies of HIV protease inhibitors containing cyclic ether moieties, a change in stereochemistry from (R) to (S) at a key position can lead to a significant fold-change in antiviral activity, underscoring the importance of a precise three-dimensional fit within the enzyme's active site. This highlights the necessity of synthesizing and evaluating individual enantiomers of this compound derivatives to identify the eutomer, the more active stereoisomer.

Substituent Effects on Bioactivity Profiles

The introduction of various substituents onto the oxane ring allows for the modulation of the molecule's steric, electronic, and lipophilic properties, which in turn affects its bioactivity. The nature and position of these substituents can influence target binding, membrane permeability, and metabolic stability.

A common strategy involves the exploration of substituents at various positions of the oxane ring. For instance, the introduction of small alkyl groups, such as a methyl group, can probe for the presence of small hydrophobic pockets in the target's binding site. Conversely, bulkier substituents may lead to a decrease in activity due to steric hindrance.

The electronic nature of the substituents also plays a pivotal role. Electron-withdrawing groups, such as halogens or a trifluoromethyl group, can alter the charge distribution of the oxane ring and influence hydrogen bonding interactions. In contrast, electron-donating groups, like methoxy (B1213986) groups, can have the opposite effect. Structure-activity relationship studies on analogous compounds have shown that the introduction of a p-chloro substituent on a related heterocyclic scaffold can lead to a significant increase in antifungal potency. nih.gov

To illustrate the impact of substituents on the oxane ring, a hypothetical SAR study on a series of this compound derivatives against a target enzyme is presented in the interactive table below. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are used as a measure of bioactivity.

Table 1: Effect of Oxane Ring Substituents on Bioactivity

| Compound ID | Substituent at C4 | Substituent at C5 | IC₅₀ (µM) |

|---|---|---|---|

| 1a | H | H | 15.2 |

| 1b | 4-CH₃ (eq) | H | 8.5 |

| 1c | 4-CH₃ (ax) | H | 25.1 |

| 1d | H | 5-F (eq) | 5.3 |

| 1e | H | 5-CF₃ (eq) | 2.1 |

| 1f | H | 5-OCH₃ (eq) | 12.8 |

This table presents hypothetical data based on established SAR principles for illustrative purposes.

From this hypothetical data, several trends can be observed. The equatorial methyl group in 1b shows improved activity over the parent compound 1a , suggesting a favorable interaction in a hydrophobic pocket. The axial methyl group in 1c , however, leads to a decrease in activity, likely due to a steric clash. The introduction of an electron-withdrawing fluorine atom at the equatorial C5 position in 1d enhances potency, and this effect is even more pronounced with the strongly electron-withdrawing trifluoromethyl group in 1e . The electron-donating methoxy group in 1f results in a slight decrease in activity compared to the parent compound. These hypothetical findings underscore the sensitivity of the biological target to both the steric and electronic properties of the substituents on the oxane ring.

Variations of the N'-Hydroxycarboximidamide Functional Group

The N'-hydroxycarboximidamide functional group is a key pharmacophore, likely involved in critical hydrogen bonding and/or metal chelation interactions with the biological target. Modifications to this group are crucial for optimizing potency and pharmacokinetic properties.

N-Substitution Patterns and Electronic Effects

Substitution on the nitrogen atoms of the N'-hydroxycarboximidamide moiety can significantly influence its electronic properties, such as acidity (pKa) and hydrogen bonding capacity. For example, attaching electron-donating groups to the nitrogen would be expected to increase the basicity of the nitrogen atoms and the pKa of the N'-hydroxyl group, potentially strengthening hydrogen bond donating ability. Conversely, electron-withdrawing groups would decrease basicity and lower the pKa.

The nature of the substituent also introduces steric considerations. Small alkyl or aryl groups can be introduced to probe the space around the functional group in the binding site. Studies on related N-substituted hydroxylamines have shown a wide range of biological activities, including anticonvulsant and antihypertensive effects, depending on the nature of the N-substituent. nih.gov

The following interactive table illustrates the hypothetical effect of N-substitution on the bioactivity of a representative this compound derivative.

Table 2: Influence of N-Substitution on Bioactivity

| Compound ID | N-Substituent (R) | Bioactivity (Relative Potency) |

|---|---|---|

| 2a | H | 1.0 |

| 2b | CH₃ | 1.5 |

| 2c | Phenyl | 2.8 |

| 2d | 4-Chlorophenyl | 4.2 |

| 2e | 4-Methoxyphenyl | 2.1 |

This table presents hypothetical data based on established SAR principles for illustrative purposes.

The hypothetical data suggests that small alkyl (2b ) and aryl (2c ) substituents are well-tolerated and can enhance potency. The introduction of an electron-withdrawing group on the phenyl ring (2d ) further improves activity, indicating a potential favorable interaction or a beneficial modulation of the electronic properties of the core functional group. An electron-donating group (2e ) also enhances activity but to a lesser extent than the electron-withdrawing substituent.

Isosteric Replacements and Bioisosteric Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.gov The N'-hydroxycarboximidamide group can be replaced by various bioisosteres to explore alternative interactions with the target and to modulate the molecule's properties.

Common bioisosteres for the amidoxime (B1450833) portion of the N'-hydroxycarboximidamide include five-membered heterocyclic rings such as 1,2,4-oxadiazoles and 1,2,3-triazoles. These heterocycles can mimic the hydrogen bond donor and acceptor properties of the original functional group while often offering improved metabolic stability. The synthesis of such derivatives would involve the reaction of an appropriate intermediate with the corresponding heterocyclic building blocks.

Biochemical Target Identification and Engagement Studies

A critical aspect of understanding the mechanism of action of this compound derivatives is the identification of their cellular target(s). Several experimental approaches can be employed for this purpose.

Given the structural similarity of the N'-hydroxycarboximidamide functional group to hydroxyguanidine, a known inhibitor of ribonucleotide reductase (RNR), it is plausible that this enzyme could be a target. RNR is essential for DNA synthesis and is a validated target for anticancer and antiviral agents.

To identify the specific protein targets, several modern techniques can be utilized. Affinity-based methods, such as pull-down assays using a biotinylated derivative of an active compound, can be employed to isolate binding partners from cell lysates. nih.gov The captured proteins can then be identified by mass spectrometry.

Label-free methods for target identification are also becoming increasingly prevalent. Techniques like the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) rely on the principle that drug binding can alter the thermal stability or protease susceptibility of the target protein. nih.gov These methods can be used to confirm target engagement in a cellular context.

Furthermore, computational approaches, such as inverse docking, can be used to screen a library of known protein structures to predict potential binding partners for the this compound scaffold. The insights gained from these target identification and engagement studies are invaluable for elucidating the mechanism of action and for the further rational design of more potent and selective derivatives.

Computational and Theoretical Chemistry Applications in N Hydroxyoxane 3 Carboximidamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. youtube.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. aps.org For N'-hydroxyoxane-3-carboximidamide, DFT would be employed to determine its most stable three-dimensional shapes, or conformations. nih.gov By calculating the energy of various possible geometries, researchers can identify the lowest energy (most stable) conformers. researchgate.net This information is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

DFT calculations can predict geometric parameters such as bond lengths and angles, which can be compared with experimental data if available. bhu.ac.in The theory is based on the principle that all the information about a system is contained in its electron density, which is a function of only three spatial coordinates, simplifying calculations compared to wave function-based methods. youtube.com

Table 1: Hypothetical DFT Calculation Results for Conformational Analysis This table is illustrative and not based on actual experimental data for this compound.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| Axial-OH | B3LYP/6-311G(d,p) | 2.1 | -65.4 |

| Equatorial-OH | B3LYP/6-311G(d,p) | 0.0 | 178.2 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic sites. youtube.com

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic sites. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more likely to be reactive. rsc.org FMO analysis would help predict how this compound might react with other molecules or biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By simulating these movements, MD can reveal the conformational landscape of this compound, showing how its shape changes and flexes in different environments. researchgate.net

These simulations are particularly valuable for understanding solvation effects—how the presence of a solvent, such as water, influences the molecule's structure and behavior. mdpi.comresearchgate.net MD can model the interactions between the solute (this compound) and solvent molecules, providing a dynamic picture of its behavior in a realistic biological context. researchgate.net

Molecular Docking and Virtual Screening for Target Prediction and Lead Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential for predicting potential biological targets. mdpi.comnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of various known protein targets. A scoring function then estimates the binding affinity, or strength of the interaction. researchgate.net Proteins that show a high binding affinity would be identified as potential targets for the compound. nih.gov This process can be scaled up in virtual screening, where large libraries of compounds are docked against a single target to identify potential new drug leads. nih.gov

Table 2: Illustrative Molecular Docking Results This table is illustrative and not based on actual experimental data for this compound.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |

| Cyclooxygenase-2 | -7.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a set of known active and inactive molecules, a QSAR model can be developed to predict the activity of new, untested compounds like this compound.

Machine learning (ML) has significantly advanced QSAR modeling. nih.gov ML algorithms can analyze vast datasets of chemical structures and biological activities to build highly predictive models. nih.gov If a series of analogs of this compound were synthesized and tested, an ML-based QSAR model could be trained to predict which structural modifications would most likely enhance its desired biological activity, guiding the design of more potent compounds.

In Silico Mechanistic Studies of Ligand-Receptor Interactions

Once a potential protein target is identified through docking, more advanced computational methods can be used to study the mechanism of interaction in detail. nih.gov Techniques like combined quantum mechanics/molecular mechanics (QM/MM) and extended MD simulations can provide a dynamic and highly detailed view of the binding process. nih.gov

These in silico studies can elucidate the specific atomic interactions that stabilize the ligand-receptor complex, calculate the binding free energy, and reveal how the binding of this compound might alter the protein's function. nih.gov This level of mechanistic insight is invaluable for rational drug design and for understanding the molecular basis of the compound's potential therapeutic effects.

Advanced Analytical Techniques for Comprehensive Research

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites and assessing the stability of a compound. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers can provide highly accurate mass measurements, which aids in the confident identification of molecules. nih.gov

In the context of N'-hydroxyoxane-3-carboximidamide, HRMS would be used to:

Identify Metabolites: By analyzing biological samples (e.g., plasma, urine, liver microsomes) after exposure to the compound, HRMS can detect and identify metabolites. The high resolution allows for the determination of the elemental composition of the metabolites, providing clues to the metabolic pathways involved (e.g., oxidation, glucuronidation).

Conduct Stability Studies: The degradation of this compound under various conditions (e.g., different pH values, temperatures, in the presence of enzymes) can be monitored. The rate of disappearance of the parent compound and the appearance of degradation products can be quantified, providing essential data on its chemical stability.

Hypothetical Data Table for HRMS Analysis:

| Analytical Aspect | Hypothetical Finding for this compound |

|---|---|

| Parent Compound m/z | [M+H]⁺ = 147.0764 |

| Major Metabolite | Hydroxylation product, [M+H]⁺ = 163.0713 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules in solution. For a compound like this compound, which may have stereocenters and conformational flexibility, NMR is critical.

Key applications of NMR would include:

Structural Elucidation: 1D NMR (¹H and ¹³C) would confirm the basic carbon-hydrogen framework of the synthesized compound.

Stereochemical Assignment: 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, which helps in determining the relative stereochemistry of substituents on the oxane ring.

Conformational Analysis: By analyzing coupling constants and NOE data, researchers can infer the preferred conformation of the oxane ring (e.g., chair, boat) and the orientation of the carboximidamide group.

Hypothetical Data Table for NMR Analysis:

| NMR Experiment | Hypothetical Information Gained for this compound |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants confirming proton environment. |

| ¹³C NMR | Number and types of carbon atoms. |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Structural Elucidation

To understand how this compound interacts with its biological target, high-resolution structural information is necessary. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary methods for this.

X-ray Crystallography: If the target is a protein that can be crystallized, soaking or co-crystallizing it with this compound can yield a high-resolution structure of the complex. This would reveal the precise binding mode, including all the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-EM is a powerful alternative. nih.gov It can provide near-atomic resolution structures of the ligand-target complex, offering similar insights into the binding interactions as X-ray crystallography. nih.govnih.gov

Hypothetical Data Table for Structural Biology Analysis:

| Technique | Hypothetical Outcome for this compound |

|---|---|

| X-ray Crystallography | 2.5 Å resolution structure in complex with its target protein. |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques used to quantify the binding affinity, kinetics, and thermodynamics of a ligand-target interaction. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand immobilized on a sensor surface in real-time. cnr.itnih.gov This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). cnr.it

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. wikipedia.orgfrontiersin.org This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). wikipedia.orgnih.gov From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. wikipedia.org

Hypothetical Data Table for Binding Analysis:

| Technique | Parameter | Hypothetical Value for this compound |

|---|---|---|

| SPR | Kₑ (Dissociation Constant) | 50 nM |

| kₐ (Association Rate) | 1 x 10⁵ M⁻¹s⁻¹ | |

| kₑ (Dissociation Rate) | 5 x 10⁻³ s⁻¹ | |

| ITC | Kₐ (Association Constant) | 2 x 10⁷ M⁻¹ |

| ΔH (Enthalpy Change) | -15 kcal/mol |

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

Artificial Intelligence in Compound Design: Generative AI models can design novel molecules with desired biological activities. ijdrt.com For N'-hydroxyoxane-3-carboximidamide, AI algorithms could be trained on large datasets of known bioactive heterocyclic compounds to generate new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in virtually screening and prioritizing these computer-generated molecules for synthesis. neuroquantology.commdpi.comnih.govrsc.org This in silico approach saves considerable time and resources compared to traditional empirical screening.

| Platform/System | Key Features | Potential Application to this compound |

| AI-Informed Flow Synthesis nih.gov | Combines AI-driven synthesis planning with a robotically controlled modular continuous-flow platform. | Suggestion of synthetic routes and automated synthesis of analogs. |

| Chemputer physicsworld.com | A universal robotic platform for digitizing chemical synthesis. | Automated synthesis of the compound and its derivatives without manual intervention. |

| RoboChem | An autonomous chemical synthesis robot with an integrated AI-driven machine learning unit for flow chemistry. | Optimization of reaction conditions for the synthesis of oxane-carboximidamide derivatives. |

| AI-Guided Robotic Platform (MIT) mit.edunews-medical.net | Integrates AI-based route planning, expert refinement, and robotic execution of chemical reactions. | Autonomous production of a library of related molecules for screening. |

Exploration of Novel Therapeutic Modalities

The unique structural features of this compound, particularly the N'-hydroxyamidine group, suggest several avenues for exploring novel therapeutic modalities. This functional group can act as a bioisostere for other functionalities or as a prodrug that is metabolized in vivo to an active amidine. nih.gov

Targeting Novel Biological Pathways: The heterocyclic nature of the oxane ring combined with the carboximidamide functionality could allow for interactions with a wide range of biological targets. mdpi.com Research into structurally related heterocyclic compounds has revealed activities against various targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. nih.govmdpi.commdpi.com For instance, novel heterocyclic carboxamide derivatives have been investigated as potential anticancer agents. The exploration of this compound would involve screening against a broad panel of disease-relevant targets to identify novel biological activities.

Prodrug Strategies: N'-hydroxylated amidines, also known as amidoximes, can function as prodrugs for the corresponding amidines. nih.govresearchgate.net Amidines are often strongly basic and thus have poor oral bioavailability. The N'-hydroxy group reduces the basicity, potentially allowing for better absorption, after which it can be reduced in vivo to the active amidine. nih.gov This strategy has been successfully applied to compounds like ximelagatran, where the amidoxime (B1450833) prodrug is converted to the active amidine thrombin inhibitor. This suggests that this compound could be a prodrug for a therapeutically active oxane-3-carboximidamide.

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions (PPIs) is a growing area of drug discovery. The three-dimensional structure of the oxane ring in this compound could serve as a scaffold to present the carboximidamide and other functional groups in a specific spatial orientation to disrupt key PPIs involved in disease.

Table 2 highlights the therapeutic potential of some related N-hydroxy-carboxamide and amidine derivatives.

Table 2: Therapeutic Potential of Related N-Hydroxy-carboxamide and Amidine Derivatives

| Compound Class | Therapeutic Target/Indication | Reported Activity/Potential |

| N-Hydroxy-2-arylisoindoline-4-carboxamides nih.gov | HDAC11 | Potent and selective inhibitors with potential in oncology and inflammation. |

| N-Hydroxylated Amidines (Amidoximes) nih.gov | Prodrugs for amidines (e.g., thrombin inhibitors) | Improved oral bioavailability with in vivo conversion to the active drug. |

| Hydroxyamidine Derivatives nih.gov | Indoleamine-2,3-dioxygenase 1 (IDO1) | Potent and selective inhibitors with potential for cancer immunotherapy. |

| N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides mdpi.com | Analgesia | Increased analgesic activity compared to structural analogs like piroxicam. |

Development of Advanced Diagnostic Tools and Imaging Agents

Molecular imaging is a powerful tool in both preclinical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes at the molecular and cellular level. The oxane scaffold within this compound could be leveraged for the development of novel imaging agents, particularly for Positron Emission Tomography (PET).

Oxane-Based PET Imaging Agents: PET imaging relies on the detection of positrons emitted from a radionuclide incorporated into a molecule that targets a specific biological process or entity. The development of novel PET radiopharmaceuticals is crucial for advancing diagnostic capabilities. nih.gov Recently, an 18F-labeled trans-5-oxocene (oxoTCO) has been described for the efficient construction of PET probes. rsc.org This demonstrates the utility of oxane-related structures in PET agent development. By incorporating a positron-emitting isotope such as Fluorine-18 into the this compound structure, it could be developed into a PET tracer. The targeting specificity would depend on the inherent biological activity of the molecule, potentially allowing for the imaging of specific enzymes, receptors, or transporters that it interacts with. nih.gov

Theranostic Applications: The concept of theranostics involves the combination of therapeutic and diagnostic capabilities into a single agent. If this compound is found to have therapeutic activity, a radiolabeled version could be used to not only treat a disease but also to monitor the drug's distribution and target engagement in real-time. This personalized medicine approach allows for the selection of patients most likely to respond to the therapy and for the monitoring of treatment efficacy.

Challenges in the development of nanoparticle-based imaging agents include synthesis, biocompatibility, and regulatory approval. However, the potential for improved tissue distribution and selectivity offers new opportunities.

Translational Research Opportunities and Pre-clinical Development Pathways

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a novel compound like this compound, a clear translational pathway is essential for its potential development into a therapeutic or diagnostic agent.

Preclinical Candidate Selection: The initial stages of translational research would involve comprehensive preclinical studies to evaluate the efficacy, and pharmacokinetic properties of this compound and its optimized analogs. This includes in vitro assays to determine potency and selectivity, as well as in vivo studies in animal models of disease to assess efficacy. Structure-activity relationship (SAR) studies would be crucial in this phase to guide the chemical modifications needed to improve the compound's properties. nih.govwalisongo.ac.idnih.govresearchgate.net

Biomarker Development: Identifying a biomarker is often critical for the successful clinical development of a targeted therapy. If this compound is found to act on a specific molecular target, a companion diagnostic could be developed to identify patients whose tumors express that target. A radiolabeled version of the compound itself could potentially serve as this predictive biomarker, as seen with 18F-FES PET for estrogen receptor status in breast cancer. itnonline.comappliedradiology.com

Investigational New Drug (IND)-Enabling Studies: Before a compound can be tested in humans, it must undergo a rigorous set of IND-enabling studies. These studies are designed to provide sufficient data to support the safety of administering the compound to humans. Key components of this phase include scaling up the synthesis of the compound under Good Manufacturing Practices (GMP), conducting formal toxicology and safety pharmacology studies in animals, and developing a stable formulation for clinical administration. nih.gov The prodrug potential of the N'-hydroxyamidine group could be particularly advantageous in developing an orally bioavailable formulation. nih.gov

The path from a novel chemical structure to a clinically approved agent is long and challenging. However, the application of cutting-edge technologies and a strategic approach to translational research can significantly enhance the probability of success for promising new molecules like this compound.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxyoxane-3-carboximidamide, and what key reaction parameters influence yield?

Methodological Answer:

- Synthetic Routes: The compound can be synthesized via carbodiimide-mediated coupling reactions. Carbodiimides (e.g., DCC, EDC) are widely used to activate carboxylic acids for nucleophilic attack by hydroxylamine derivatives .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis.

- Catalysts: Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency by 20–30% .

- Validation: Monitor reaction progress via TLC or HPLC, targeting >95% purity post-purification (e.g., column chromatography).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm imidamide proton signals (δ 8.5–9.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm) .

- HPLC-MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients; monitor for m/z = [M+H]+ peaks .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of this compound?

Methodological Answer:

- Degradation Pathways:

- Acidic Conditions (pH <3): Rapid hydrolysis to oxane-3-carboxylic acid and hydroxylamine .

- Alkaline Conditions (pH >9): Decomposition via nucleophilic attack on the imidamide group.

- Stabilization Strategies:

- Buffered solutions (pH 5–7) using citrate or phosphate buffers.

- Lyophilization to reduce hydrolytic degradation during long-term storage .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Root Cause Analysis:

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the N–O bond to predict redox activity .

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

- Validation: Correlate computational predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.